molecular formula C8H17ClN4 B12093030 4-(3-Azidopropyl)-piperidine HCl

4-(3-Azidopropyl)-piperidine HCl

Cat. No.: B12093030
M. Wt: 204.70 g/mol
InChI Key: RZJSPTVONDAASQ-UHFFFAOYSA-N
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Description

4-(3-Azidopropyl)-piperidine HCl is a chemical compound that contains a piperidine ring substituted with a 3-azidopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azidopropyl)-piperidine HCl typically involves the reaction of piperidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidopropyl)-piperidine HCl can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Cycloaddition: Copper(I) catalysts, organic solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Reduction: 4-(3-Aminopropyl)-piperidine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-(3-Azidopropyl)-piperidine HCl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological systems and as a precursor for the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Azidopropyl)-piperidine HCl depends on the specific application and the chemical reactions it undergoes. In general, the azide group can participate in various reactions, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Contains a similar 3-aminopropyl group but with a triethoxysilane moiety.

    4-(3-Aminopropyl)-piperidine: The reduced form of 4-(3-Azidopropyl)-piperidine HCl.

    Azides and Porphyrinoids: Compounds containing azide groups with various applications in synthetic chemistry and materials science.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the piperidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

4-(3-azidopropyl)piperidine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c9-12-11-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H

InChI Key

RZJSPTVONDAASQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCN=[N+]=[N-].Cl

Origin of Product

United States

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